molecular formula C9H10N4O2 B1395752 Ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate CAS No. 1211511-01-1

Ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate

Cat. No. B1395752
M. Wt: 206.2 g/mol
InChI Key: ZELFLUUIEIIHKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .


Synthesis Analysis

One of the suitable procedures to produce nitrogen-containing heterocycles is the use of 3-amino-1,2,4-triazole as an effective mono-, bi- and polynucleophile with different electrophiles in two, three or multi-component and one-pot reaction .


Molecular Structure Analysis

1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent .


Chemical Reactions Analysis

The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity. Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .

Scientific Research Applications

Heterocyclic Compound Synthesis

Ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate plays a pivotal role in the synthesis of various heterocyclic compounds. Research has shown its utility in creating pyrido and thieno derivatives with potential pharmaceutical applications. For instance, Davoodnia et al. (2008) have successfully synthesized pyrido[3′,2′:4,5]thieno[2,3-e][1,2,4]triazolo[4,3-a] pyrimidin-5(4H)-ones using this compound through a series of heterocyclization processes (Davoodnia et al., 2008).

Role in Antimicrobial Agents

Another significant application of Ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is in the field of antimicrobial research. El‐Kazak et al. (2013) synthesized a novel series of pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines starting from this compound, showcasing its potential in developing new antimicrobial agents (El‐Kazak & Ibrahim, 2013).

Catalytic Applications

The compound is also employed as a starting material in catalysis-driven syntheses. Abdelrazek et al. (2019) utilized it in a one-pot, three-component synthesis of Pyrido[2,3-d]Pyrimidinones using aluminate sulfonic acid nanocatalyst under a grinding technique, emphasizing its role in facilitating efficient and eco-friendly chemical reactions (Abdelrazek et al., 2019).

Green Chemistry

In line with sustainable chemistry practices, Khaligh et al. (2020) reported the use of Ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate in the synthesis of 5-amino-7-(4-phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate esters. They introduced an eco-friendly additive for this synthesis, highlighting the compound's compatibility with green chemistry principles (Khaligh et al., 2020).

properties

IUPAC Name

ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c1-2-15-8(14)6-3-4-7-11-12-9(10)13(7)5-6/h3-5H,2H2,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZELFLUUIEIIHKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=NN=C2N)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
Reactant of Route 2
Ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
Reactant of Route 3
Ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
Reactant of Route 4
Ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
Reactant of Route 5
Ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
Reactant of Route 6
Ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate

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